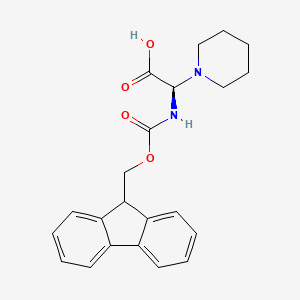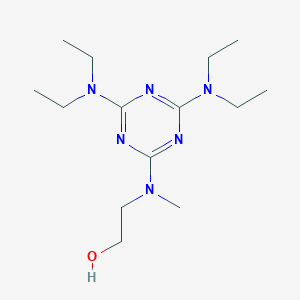![molecular formula C12H10Cl2N2 B15250891 3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)
3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzylamine with a suitable cyclizing agent, followed by chlorination to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride has diverse scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of novel materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-5,6-dihydrobenzo[h]quinoline
- 3-Chloro-5,6-dihydrobenzo[h]isoquinoline
- 3-Chloro-5,6-dihydrobenzo[h]pyridine
Uniqueness
3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride is unique due to its specific chlorine substitution and the dihydrobenzo[h]cinnoline core structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H10Cl2N2 |
|---|---|
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
3-chloro-5,6-dihydrobenzo[h]cinnoline;hydrochloride |
InChI |
InChI=1S/C12H9ClN2.ClH/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11;/h1-4,7H,5-6H2;1H |
Clé InChI |
JVNDFIMOKZZLMU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=NN=C2C3=CC=CC=C31)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
